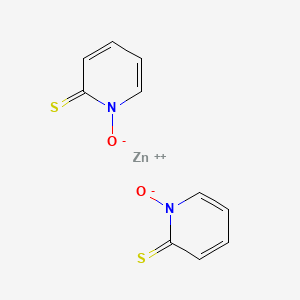
Pyrithione zinc
Cat. No. B1228505
M. Wt: 317.7 g/mol
InChI Key: PICXIOQBANWBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06465015B1
Procedure details


A 12.0% aqueous solution of the sodium salt of 2-mercaptopyridine N-oxide (sodium pyrithione) containing 0.5% DARVAN 1 and 0.15% sodium meta bisulfite was heated to 58 to 65° C. This solution was fed continuously into a laboratory scale Nearfield Acoustical Processor (“NAP” Model NAP-1808) available commercially from Advanced Sonic Processing Systems, Woodbury, Conn.) at a rate of about 156 grams per minute. A second solution of 20% zinc sulfate at room temperature was fed into the acoustical processor at a rate of about 56 grams per minute to achieve a stoichiometric reaction with the sodium pyrithione solution. As the reactants moved through the acoustical unit, sonic energy having 16 kHz and 20 kHz and a power level of about 500 watts was applied to mix the reactants as they form the zinc pyrithione product. The resulting solid particles were isolated by filtration. After filtration, the particles were washed with cold water until free of contaminating salt as measured by conductivity.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
zinc sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
sodium pyrithione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[SH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Zn+2:24].[CH:25]1[CH:31]=[CH:30][N:29]([O-:32])[C:27](=[S:28])[CH:26]=1.[Na+]>>[CH:7]1[CH:6]=[CH:5][N:4]([O-:9])[C:3](=[S:2])[CH:8]=1.[CH:25]1[CH:31]=[CH:30][N:29]([O-:32])[C:27](=[S:28])[CH:26]=1.[Zn+2:24] |f:2.3.4,5.6,7.8,9.10.11,^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC1=[N+](C=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
zinc sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Step Three
|
Name
|
sodium pyrithione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
61.5 (± 3.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to mix the reactants as they
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
